molecular formula C22H16O4S B14994952 7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methylbenzoate

7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methylbenzoate

Cat. No.: B14994952
M. Wt: 376.4 g/mol
InChI Key: SDPIUBNVHJGLQH-UHFFFAOYSA-N
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Description

7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-methylbenzoate is an organic compound that belongs to the class of benzoxathioles. This compound is characterized by the presence of a benzoxathiole ring system, which is a fused heterocyclic structure containing both sulfur and oxygen atoms. The compound also features a methylphenyl group and a methylbenzoate ester group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-methylbenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxathiole Ring: The benzoxathiole ring can be synthesized through a cyclization reaction involving a thiol and an ortho-hydroxybenzaldehyde derivative under acidic conditions.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzoxathiole is treated with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the benzoxathiole derivative with 4-methylbenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxathiole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids (aluminum chloride).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-methylbenzoate has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(3-methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxathiole ring system can participate in various biochemical pathways, potentially leading to the inhibition of key enzymes or the activation of signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl benzoate: Similar structure but lacks the methyl group on the benzoate ester.

    7-Phenyl-2-oxo-2H-1,3-benzoxathiol-5-yl 4-methylbenzoate: Similar structure but lacks the methyl group on the phenyl ring.

    7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl acetate: Similar structure but has an acetate ester instead of a benzoate ester.

Uniqueness

The presence of both the methylphenyl group and the methylbenzoate ester in 7-(3-methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-methylbenzoate contributes to its unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These structural features may enhance its activity and selectivity in various applications compared to similar compounds.

Properties

Molecular Formula

C22H16O4S

Molecular Weight

376.4 g/mol

IUPAC Name

[7-(3-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-methylbenzoate

InChI

InChI=1S/C22H16O4S/c1-13-6-8-15(9-7-13)21(23)25-17-11-18(16-5-3-4-14(2)10-16)20-19(12-17)27-22(24)26-20/h3-12H,1-2H3

InChI Key

SDPIUBNVHJGLQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC(=C4)C

Origin of Product

United States

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